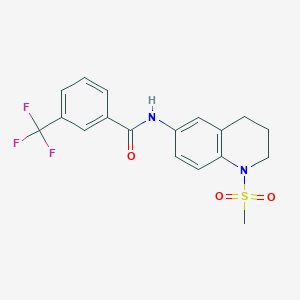

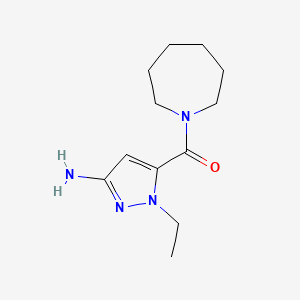

![molecular formula C20H23N3O B2819850 N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide CAS No. 638141-36-3](/img/structure/B2819850.png)

N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

Benzimidazole is a tridentate ligand with two benzimidazole groups attached to a nitrogen atom . This ligand is often used to prepare metal complexes in the use of modeling the active sites of relevant metalloenzymes .Chemical Reactions Analysis

Benzimidazole derivatives are known to undergo a variety of chemical reactions, including nucleophilic aromatic substitution, reaction with aromatic aldehydes, and reaction with cyanogen bromide in acetonitrile solution .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. These properties can be analyzed using various techniques such as X-ray crystallography, gas and liquid chromatography combined with mass spectrometry, and various spectroscopic techniques .Scientific Research Applications

Anticonvulsant Activity

A study focused on the synthesis of a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential new hybrid anticonvulsant agents. These hybrid molecules incorporate the chemical fragments of well-known antiepileptic drugs. Preliminary pharmacological screenings in mice using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests indicated promising results for several compounds in terms of protection in the animal models tested. This study highlights the potential of such compounds in developing new anticonvulsant drugs (Kamiński et al., 2015).

Angiotensin II Receptor Antagonistic Activity

Another research avenue involves the synthesis and evaluation of substituted 2-butylbenzimidazoles with a biphenylylmethyl moiety at the 1-position for angiotensin II (AII) receptor antagonistic activity. This work aimed to develop compounds with the potential to treat conditions like hypertension. The findings indicated that certain derivatives exhibited binding affinity and functional antagonism against AII, suggesting their utility in designing new therapeutic agents for cardiovascular diseases (Kubo et al., 1993).

Ionic Liquids and Metal-Organic Frameworks

Research has also explored the use of imidazolium-based ionic liquids in the synthesis and crystallization of coordination polymers and metal-organic frameworks. These studies demonstrate the versatility of benzimidazole derivatives and related compounds in facilitating novel chemical reactions and material science applications, offering insights into their role in developing advanced materials and green chemistry solutions (Liao & Huang, 2006).

Hypoxia-Selective Antitumor Agents

Additionally, benzimidazole derivatives have been investigated for their potential as hypoxia-selective antitumor agents. This research indicates the potential of such compounds in targeting tumor cells in low-oxygen environments, which is a characteristic feature of many types of cancer. The studies aim to develop derivatives with higher rates of metabolic activation under hypoxia and improved aqueous solubility, providing a foundation for future cancer therapy innovations (Hay et al., 1995).

Corrosion Inhibition

The compound has been investigated for its role as a corrosion inhibitor for mild steel in sulfuric acid solutions, showing that it acts as an effective mixed-type corrosion inhibitor. This research suggests the utility of benzimidazole derivatives in industrial applications, particularly in protecting metals from corrosion (Zheng et al., 2014).

Mechanism of Action

Properties

IUPAC Name |

N-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-6-20(24)21-13-19-22-17-7-4-5-8-18(17)23(19)14-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYQZDVWAROAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

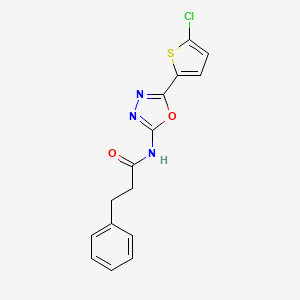

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2819768.png)

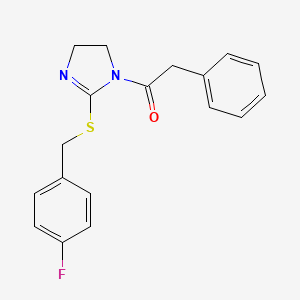

![(Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2819769.png)

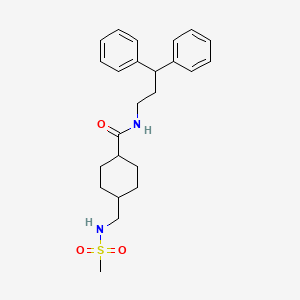

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2819772.png)

![Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2819774.png)

![Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2819776.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid](/img/structure/B2819785.png)